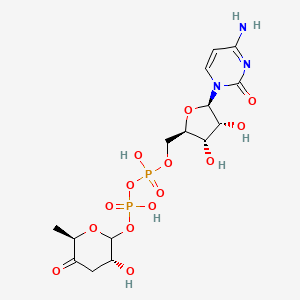

CDP-4-dehydro-3,6-dideoxy-D-glucose

Description

Propriétés

Formule moléculaire |

C15H23N3O14P2 |

|---|---|

Poids moléculaire |

531.3 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14?/m1/s1 |

Clé InChI |

DATWFRMXXZBEPM-DJVIQRSOSA-N |

SMILES |

CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

SMILES isomérique |

C[C@@H]1C(=O)C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |

SMILES canonique |

CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biochemical Research Applications

CDP-4-dehydro-3,6-dideoxy-D-glucose serves as a crucial substrate in various enzymatic reactions involved in the biosynthesis of nucleotide sugars. Its applications can be categorized as follows:

-

Nucleotide Sugar Synthesis :

- The compound is integral to the synthesis of nucleotide sugars, which are essential for glycosylation processes in cells. Understanding its role can provide insights into metabolic pathways involving carbohydrates and nucleotides.

-

Biosynthesis of Lipopolysaccharides :

- It plays a critical role in the biosynthesis of lipopolysaccharides (LPS) found in gram-negative bacteria. LPS are vital for bacterial cell wall integrity and are implicated in pathogenicity and immune responses. Research on this compound can help identify potential antibiotic targets by elucidating the mechanisms of bacterial infection.

-

Enzymatic Reactions :

- CDP-4-dehydro-3,6-dideoxy-D-glucose is involved in enzymatic reactions catalyzed by specific enzymes such as CDP-4-dehydro-6-deoxyglucose reductase. These reactions are crucial for the interconversion of nucleotide sugars and their derivatives, which are important for various biosynthetic pathways .

Medical Research Implications

The medical applications of CDP-4-dehydro-3,6-dideoxy-D-glucose are primarily focused on its potential to inform antibiotic development:

-

Antibiotic Targets :

- By studying the biochemical pathways involving this compound, researchers aim to identify new targets for antibiotic therapy against resistant bacterial strains. The insights gained from its role in LPS biosynthesis could lead to novel strategies for combating infections caused by gram-negative bacteria .

-

Pathogenic Mechanisms :

- Understanding how CDP-4-dehydro-3,6-dideoxy-D-glucose participates in bacterial metabolism can shed light on pathogenic mechanisms, facilitating the development of therapeutics that disrupt these processes.

Industrial Applications

While CDP-4-dehydro-3,6-dideoxy-D-glucose is not widely utilized in industrial applications due to its specialized nature, it has potential implications in biotechnology:

-

Biotechnological Innovations :

- The compound's role in nucleotide sugar metabolism can influence industrial biotechnology processes where carbohydrate modifications are necessary. This could include applications in the production of glycoproteins or polysaccharides with specific functionalities.

- Synthetic Biology :

Case Studies and Research Findings

Several studies have highlighted the significance of CDP-4-dehydro-3,6-dideoxy-D-glucose:

- A study examining the enzymatic pathways for synthesizing 3,6-dideoxyhexoses demonstrated that CDP-4-dehydro-3,6-dideoxy-D-glucose is a substrate for specific enzymes involved in these biosynthetic processes. This research provides insights into how modifications to this compound can affect enzyme activity and product formation .

- Another investigation into the biosynthetic pathway of abequose revealed that CDP-4-dehydro-3,6-dideoxy-D-glucose is a precursor for this sugar, emphasizing its importance in carbohydrate metabolism within certain bacterial species .

Q & A

Q. What are the key enzymatic pathways involving CDP-4-dehydro-3,6-dideoxy-D-glucose in nucleotide sugar metabolism?

CDP-4-dehydro-3,6-dideoxy-D-glucose is a precursor in the biosynthesis of rare deoxy sugars, such as abequose and tyvelose, which are critical components of bacterial lipopolysaccharides (LPS). The enzyme CDP-4-dehydro-3,6-dideoxy-D-glucose:NAD(P)+3-oxidoreductase (EC 1.1.1.xxx ) catalyzes its formation through a two-step mechanism:

- Step 1 : Pyridoxamine phosphate forms an adduct with CDP-4-dehydro-6-deoxyglucose, removing the 3-hydroxy group.

- Step 2 : NAD(P)H reduces the intermediate, releasing the final product . This pathway is cataloged in the KEGG database under nucleotide sugar metabolism (ko00520) .

Q. How can CDP-4-dehydro-3,6-dideoxy-D-glucose be synthesized and purified for in vitro studies?

- Synthesis : Chemical synthesis involves regioselective deoxygenation of CDP-D-glucose using enzymatic cascades (e.g., DesII, a radical SAM enzyme) or chemical reagents like sodium borohydride.

- Purification : Reverse-phase HPLC (C18 column) with UV detection at 260 nm (for the CDP moiety) is recommended. Confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry .

Q. What analytical methods are suitable for detecting CDP-4-dehydro-3,6-dideoxy-D-glucose in complex biological matrices?

Advanced Research Questions

Q. How do isotopic labeling studies (e.g., ²H, ¹³C) elucidate the mechanistic role of radical SAM enzymes like DesII in CDP-4-dehydro-3,6-dideoxy-D-glucose biosynthesis?

Deuterium labeling at the C-3 position of TDP-4-amino-4,6-dideoxy-D-glucose (substrate for DesII) revealed hydrogen abstraction during deamination. Combined with EPR spectroscopy, this confirmed the radical-mediated mechanism. Key steps:

- Radical initiation : [4Fe-4S] cluster activates SAM to generate a 5'-deoxyadenosyl radical.

- Substrate activation : Radical abstracts a hydrogen from C-3, enabling deamination.

- Kinetic analysis : Steady-state kinetics (kcat = 2.1 min⁻¹, KM = 12 µM for SAM) .

Q. What experimental strategies address contradictions in structural characterization data for CDP-4-dehydro-3,6-dideoxy-D-glucose derivatives?

Discrepancies in NMR or MS data often arise from:

- LPS contamination : Use β-elimination or protease digestion to isolate glycans .

- Tautomerism : Employ dynamic NMR at varying temperatures (e.g., 25–60°C) to resolve equilibrium states.

- Isotopic interference : Use ¹³C-enriched substrates to distinguish overlapping signals .

Q. How can researchers design experiments to study the substrate flexibility of enzymes involved in CDP-4-dehydro-3,6-dideoxy-D-glucose metabolism?

- Substrate analogs : Synthesize fluorinated (e.g., 4-deoxy-4-fluoro-D-glucose) or thio-modified derivatives.

- Enzyme kinetics : Compare kcat/KM values for native vs. analog substrates.

- Structural biology : Perform X-ray crystallography or cryo-EM to map active-site interactions .

Q. What role does CDP-4-dehydro-3,6-dideoxy-D-glucose play in bacterial virulence, and how can this be modeled experimentally?

- Genetic knockout : Delete biosynthetic genes (e.g., rfbE) in pathogens like Salmonella to assess LPS integrity and host immune evasion.

- Animal models : Compare survival rates in wild-type vs. mutant strains using murine infection models.

- In vitro assays : Measure Toll-like receptor (TLR) activation using purified LPS variants .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from pyridoxamine phosphate adducts during enzyme activity assays?

- Chromatographic separation : Use anion-exchange chromatography to isolate the enzyme-substrate complex.

- Fluorescent tagging : Label pyridoxamine phosphate with dansyl chloride for real-time monitoring .

Q. What statistical frameworks are recommended for analyzing contradictory data in glycomics studies?

Q. How do radical SAM enzymes like DesII maintain catalytic efficiency under varying redox conditions?

- Redox titration : Monitor [4Fe-4S] cluster stability using UV-vis spectroscopy (A400 nm).

- Flavodoxin systems : Couple with NADPH/flavodoxin reductase to sustain reducing equivalents.

- Kinetic modeling : Use Michaelis-Menten equations adjusted for non-competitive inhibition by oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.